![molecular formula C20H18NO2P B14304477 N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 119701-95-0](/img/structure/B14304477.png)
N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound that belongs to the class of phosphinic amides It is characterized by the presence of a phosphinic amide group attached to a methoxyphenylmethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the condensation of 4-methoxybenzaldehyde with diphenylphosphinic amide. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like halides, amines; solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of corresponding phosphinic acids or phosphine oxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phosphinic amides.
科学的研究の応用
N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
- N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide shares structural similarities with other phosphinic amides, such as N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic acid and N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic ester.
Uniqueness:
- The presence of the methoxyphenylmethylidene moiety imparts unique chemical properties to this compound, distinguishing it from other phosphinic amides. This structural feature enhances its reactivity and potential applications in various fields.
特性
CAS番号 |
119701-95-0 |
|---|---|
分子式 |
C20H18NO2P |
分子量 |
335.3 g/mol |
IUPAC名 |
N-diphenylphosphoryl-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C20H18NO2P/c1-23-18-14-12-17(13-15-18)16-21-24(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
InChIキー |
LBASQZHWSZUWKY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


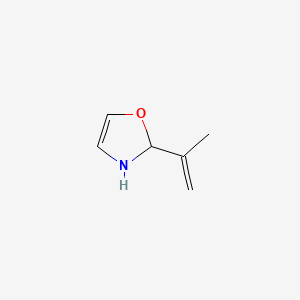
methanone](/img/structure/B14304413.png)
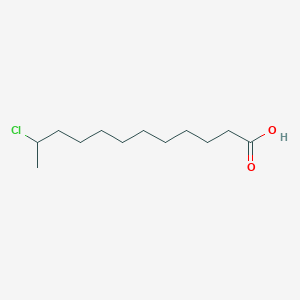
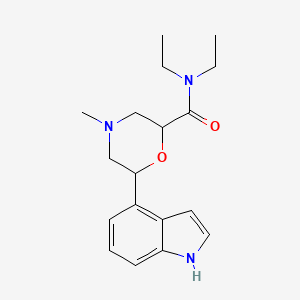
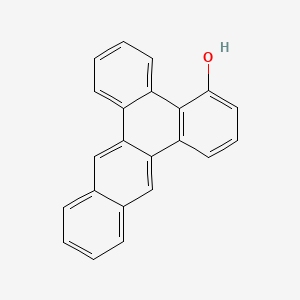
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)

![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
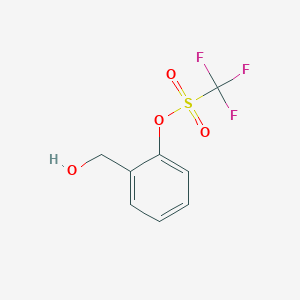
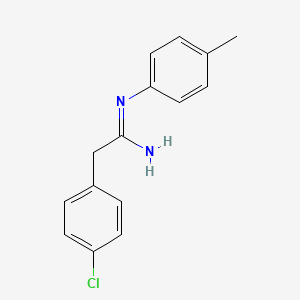
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
